![molecular formula C9H17NO2 B3187269 Ethyl azepane-4-carboxylate CAS No. 145177-54-4](/img/structure/B3187269.png)
Ethyl azepane-4-carboxylate
Overview
Description
Ethyl azepane-4-carboxylate is a cyclic compound with the chemical formula C8H15NO2. It is also known as ethyl azepane-4-carboxylate hydrochloride with a CAS Number: 1623063-36-4 .
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis
Ethyl azepane-4-carboxylate contains total 29 bond(s); 12 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 seven-membered ring(s), 1 ester(s) (aliphatic) and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
The Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Physical And Chemical Properties Analysis
Ethyl azepane-4-carboxylate hydrochloride has a molecular weight of 207.7 . It is stored at a temperature of 4 degrees Celsius and is in powder form .Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl azepane-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-4-3-6-10-7-5-8/h8,10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOQFPZDCLCIBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl azepane-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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